Solstitialin A 13-acetate

Übersicht

Beschreibung

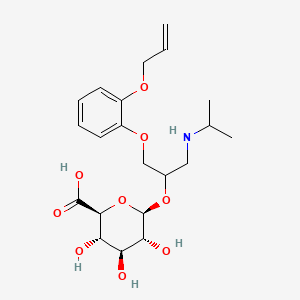

Solstitialin A 13-acetate belongs to the class of organic compounds known as guaianolides and derivatives . It is a major allelochemical present in the leaf-surface extract of the highly invasive species Centaurea solstitialis .

Molecular Structure Analysis

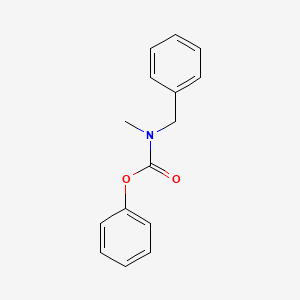

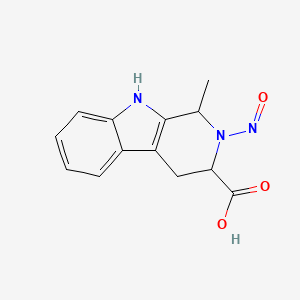

The molecular formula of this compound is C17H22O6 . Its average molecular weight is 322.357 .Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Activities : Solstitialin A 13-acetate displayed remarkable antibacterial activity against isolated strains of Enterococcus faecalis at a concentration of 1 microgram per milliliter, which was close to the effective concentrations of ampicillin. It also showed significant antiviral activity against DNA viruses, being as potent as the reference compound acyclovir (Ozçelik, Gürbüz, Karaoğlu, & Yeşilada, 2009).

Anti-Ulcerogenic Effects : A study on the ethanol extract of CSS (Centaurea solstitialis ssp. solstitialis) exhibited significant anti-ulcerogenic effect on ethanol-induced ulcerogenesis model in rats. The chloroform fraction of this extract, containing this compound, was found to be the most effective with 99.5% ulcer inhibition (Yeşilada, Gürbüz, Bedir, Tatli, & Khan, 2004).

Evaluation in Various Ulcer Models : In vivo studies on rats and mice indicated that this compound was significantly effective in preventing lesions induced by various agents, including ethanol and indomethacin, and it showed potential in inhibiting gastric acidity and increasing gastric pH (Gürbüz & Yeşilada, 2007).

Toxic Effects in Cell Cultures : this compound showed toxicity to cultures of substantia nigra cells in rats, indicating potential neurotoxic effects. This might contribute to nigro-pallidal encephalomalacia, a condition observed in horses ingesting yellow star thistle (Cheng et al., 1992).

Antiproliferative Activity : this compound was isolated from Centaurea solstitialis and demonstrated antiproliferative activity on rat brain tumor cells (C6) and human uterus carcinoma (HeLa) cells in vitro, indicating potential for cancer research applications (Erenler, Sen, Yaglıoglu, & Demirtaş, 2016).

Zukünftige Richtungen

The future directions for research on Solstitialin A 13-acetate could involve further exploration of its allelopathic properties and potential applications in weed control. Additionally, more research is needed to understand its synthesis, chemical reactions, mechanism of action, and safety profile .

Eigenschaften

IUPAC Name |

[(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-8-4-5-12-15(14-9(2)13(19)6-11(8)14)23-16(20)17(12,21)7-22-10(3)18/h11-15,19,21H,1-2,4-7H2,3H3/t11-,12+,13-,14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVYFPUTCCJWCJ-ODIPTECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C2CCC(=C)C3CC(C(=C)C3C2OC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@]1([C@@H]2CCC(=C)[C@@H]3C[C@@H](C(=C)[C@@H]3[C@H]2OC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24470-33-5 | |

| Record name | Solstitialin A 13-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

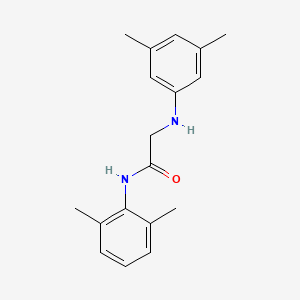

![1-[2-(dimethylamino)ethyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea](/img/structure/B1194802.png)

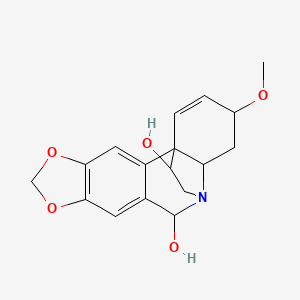

![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-8-purinyl)thio]-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1194803.png)

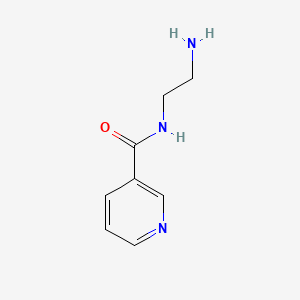

![3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1194804.png)

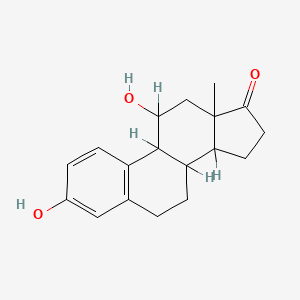

![1-[(5-Aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione](/img/structure/B1194815.png)

![3-[4-(3-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1194820.png)